Cas no 932-77-4 (3-Bromobenzyl chloride)

3-Bromobenzyl chloride structure
3-Bromobenzyl chloride structure
3-Bromobenzyl chloride
932-77-4
C7H6BrCl
205.479540348053
MFCD00040865
40314
523059

3-Bromobenzyl chloride Properties

Names and Identifiers

    • 1-Bromo-3-(chloromethyl)benzene
    • 3-Bromo-alpha-chlorotoluene
    • 3-Bromobenzyl Chloride
    • 1-bromo-3-chloromethylbenzene
    • m-Bromobenzylchloride
    • 3-Bromo-α-chlorotoluene
    • Toluene,m-bromo-a-chloro- (7CI,8CI)
    • m-Bromo-a-chlorotoluene
    • 3-Bromobenzylchloride
    • m-Bromobenzyl chloride
    • Benzene, 1-bromo-3-(chloromethyl)-
    • 3-BROMO-A-CHLOROTOLUENE
    • UDKGXKYEWBGQCG-UHFFFAOYSA-N
    • PubChem23319
    • bromo-3-chloromethyl-benzene
    • KSC492I9J
    • 1-Bromo-3-(chloromethyl)benzene #
    • STL146907
    • WT1825
    • BBL027952
    • TR
    • 1-Bromo-3-(chloromethyl)benzene (ACI)
    • Toluene, m-bromo-α-chloro- (7CI, 8CI)
    • m-Bromo-α-chlorotoluene
    • InChI=1/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H
    • DB-024285
    • 3-Bromobenzyl chloride, 98%
    • J-512097
    • F0001-2247
    • AKOS000262021
    • A24188
    • B2213
    • DTXSID60335148
    • SCHEMBL2076455
    • 932-77-4
    • EN300-128117
    • MFCD00040865
    • AS-12804
    • +Expand
    • MFCD00040865
    • UDKGXKYEWBGQCG-UHFFFAOYSA-N
    • 1S/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2
    • ClCC1C=C(Br)C=CC=1
    • 742267

Computed Properties

  • 203.93400
  • 0
  • 0
  • 1
  • 203.934
  • 9
  • 85
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.3
  • nothing
  • 0
  • 0

Experimental Properties

  • 3.18790
  • 0.00000
  • n20/D 1.583(lit.)
  • 116-118 °C/17 mmHg(lit.)
  • 32.5°C
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • 3184
  • Not determined
  • Not determined
  • 1.608 g/mL at 25 °C(lit.)

3-Bromobenzyl chloride Security Information

3-Bromobenzyl chloride Customs Data

  • 2903999090
  • China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3-Bromobenzyl chloride Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003JKU-1g
3-Bromobenzyl Chloride
932-77-4 98%
1g
$8.00 2024-04-20
A2B Chem LLC
AB64542-1g
3-Bromobenzyl chloride
932-77-4 98%
1g
$7.00 2024-07-18
Aaron
AR003JT6-1g
3-Bromobenzyl Chloride
932-77-4 98%
1g
$8.00 2024-07-18
abcr
AB173762-1 g
3-Bromobenzyl chloride, 97%; .
932-77-4 97%
1 g
€61.80 2023-07-20
Ambeed
A167584-1g
1-Bromo-3-(chloromethyl)benzene
932-77-4 98%
1g
$9.0 2024-07-16
Apollo Scientific
OR4547-5g
3-Bromobenzyl chloride
932-77-4
5g
£45.00 2023-09-01
Enamine
EN300-128117-0.05g
1-bromo-3-(chloromethyl)benzene
932-77-4 95%
0.05g
$19.0 2023-04-20
eNovation Chemicals LLC
D541458-25g
3-bromobenzyl chloride
932-77-4 97%
25g
$800 2022-09-07
Fluorochem
018247-5g
3-Bromobenzyl chloride
932-77-4 98%
5g
£20.00 2022-03-01
Life Chemicals
F0001-2247-0.25g
3-Bromobenzyl chloride
932-77-4 95%+
0.25g
$18.0 2023-09-07

3-Bromobenzyl chloride Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Titanium tetrachloride ,  Ammonia borane Solvents: Dichloromethane ;  0 °C; 1 min, 0 °C; 3 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols
Ramachandran, P. Veeraraghavan ; Alawaed, Abdulkhaliq A.; Hamann, Henry J., Organic Letters, 2023, 25(25), 4650-4655

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide ,  Triphenylphosphine Solvents: 1,2-Dichloroethane ;  0.5 h, 120 °C
Reference
Halogenation through Deoxygenation of Alcohols and Aldehydes
Chen, Jia; Lin, Jin-Hong ; Xiao, Ji-Chang, Organic Letters, 2018, 20(10), 3061-3064

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  0 °C → rt; 10 min, rt
Reference
Facile chlorination of benzyl alcohols using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and sulfonyl chlorides
Kim, Hyung Woo; Lee, Yun-Sang; Shetty, Dinesh; Lee, Hak Jeong; Lee, Dong Soo; et al, Bulletin of the Korean Chemical Society, 2010, 31(11), 3434-3436

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride
Reference
Solvophobically Driven π-Stacking of Phenylene Ethynylene Macrocycles and Oligomers
Lahiri, Shreyasi; Thompson, Julie L.; Moore, Jeffrey S., Journal of the American Chemical Society, 2000, 122(46), 11315-11319

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  30 min; 2 h
Reference
Syntheses of Compounds Active toward Glutamate Receptors: II. Synthesis of Spiro Hydantoins of the Indan Series
Matveeva, E. D.; Podrugina, T. A.; Morozkina, N. Yu.; Zefirova, O. N.; Seregin, I. V.; et al, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(12), 1769-1774

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ,  Dichloromethane ;  0 °C; 1 h, rt
Reference
Site-selective carbonylation of arenes via C(sp2)-H thianthrenation: direct access to 1,2-diarylethanones
Zhang, Jiajun; Wang, Le-Cheng; Bao, Zhi-Peng; Wu, Xiao-Feng, Chemical Science, 2023, 14(28), 7637-7641

Synthetic Circuit 7

Reaction Conditions
Reference
Process and Lewis acid catalysts for the chloromethylation of aromatic hydrocarbons and aromatic group-containing (co)polymers with chloromethyl methyl carbonate
, Belgium, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
N-(arylalkoxy)-2-pyrimidinecarboximidamides, a method for their preparation and their use as pesticides and agrochemical fungicides
, European Patent Organization, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Simultaneous preparation of benzyl chlorides and aromatic acid amides
, Japan, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Simultaneous preparation of aromatic acid amides and benzyl chlorides
, Japan, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Neurotropic and psychotropic substances. XVI. Derivatives of 5,6,7,8,9,10-hexahydro-5,9,-methanobenzocyclooctene and its lower homolog
Adlerova, Edita; Protiva, Miroslav, Collection of Czechoslovak Chemical Communications, 1967, 32, 3177-85

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: N-Methyl-2-pyrrolidone ,  Oxygen Solvents: 1,2-Dichloroethane ;  1.5 h, 80 °C
Reference
NMP-mediated chlorination of aliphatic alcohols with aryl sulfonyl chloride for the synthesis of alkyl chlorides
Zheng, Dagui; Mao, Liu-Liang; Zhu, Xian-Hong; Zhou, An-Xi, Synthetic Communications, 2018, 48(21), 2793-2800

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Cyanuric chloride Solvents: Dimethylformamide ;  25 °C
1.2 Reagents: Sodium bromide Solvents: Dichloromethane ;  10 h, 25 °C
1.3 25 min, rt
Reference
A chemoselective, easy bromination of (hydroxymethyl)phenols
Nieddu, Giammario; De Luca, Lidia; Giacomelli, Giampaolo, Synthesis, 2008, (24), 3937-3940

3-Bromobenzyl chloride Raw materials

3-Bromobenzyl chloride Preparation Products

3-Bromobenzyl chloride Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:932-77-4)
A LA DING
anhua.mao@aladdin-e.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:932-77-4)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:932-77-4)
TANG SI LEI
15026964105
2881489226@qq.com

3-Bromobenzyl chloride Related Literature

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